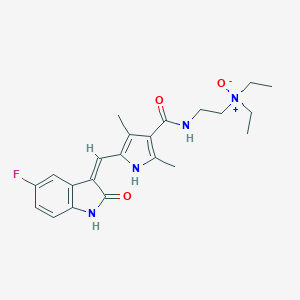

Sunitinib N-oxide

説明

Structure

3D Structure

特性

IUPAC Name |

N,N-diethyl-2-[[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O3/c1-5-27(30,6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCVCKYIYMUMFC-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[N+](CC)(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356068-99-0 | |

| Record name | Sunitinib N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0356068990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUNITINIB N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ2R9A2TLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the In Vitro Mechanism of Action of Sunitinib N-oxide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Sunitinib is a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor central to the treatment of various cancers. Its pharmacological activity is dictated not only by the parent compound but also by its metabolic profile. The primary active metabolite, N-desethyl Sunitinib (SU12662), exhibits equipotent activity to the parent drug.[1][2] This guide focuses on a different metabolite: Sunitinib N-oxide. In vitro investigations reveal that Sunitinib N-oxide is a metabolite with significantly attenuated biological activity compared to Sunitinib. Its inhibitory concentration (IC50) is over tenfold higher than the parent compound, indicating a substantially lower potency.[3][4] While not a primary driver of anti-tumor efficacy, understanding its mechanism and characteristics is crucial for a complete assessment of Sunitinib's pharmacology, metabolism, and potential contribution to its adverse effect profile. This document provides an in-depth analysis of Sunitinib N-oxide's mechanism, its comparative bioactivity, and detailed protocols for its in vitro characterization.

Introduction: The Sunitinib Metabolic Landscape

Sunitinib exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (KIT).[5][6] By competing with ATP at the kinase domain of these receptors, Sunitinib blocks downstream signaling pathways responsible for cell proliferation and angiogenesis.[7][8]

Upon oral administration, Sunitinib is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[6][9] This process generates several metabolites, the most significant of which are:

-

N-desethyl Sunitinib (SU12662): The major active metabolite, formed through N-de-ethylation. It circulates in plasma and demonstrates an inhibitory profile and potency similar to that of Sunitinib, contributing significantly to the overall clinical activity.[10][11]

-

Sunitinib N-oxide: A metabolite formed through N-oxidation, considered a minor metabolic pathway.[12] Unlike SU12662, its direct contribution to anti-cancer efficacy is minimal due to markedly reduced potency.[3]

The biotransformation of Sunitinib is a critical determinant of its therapeutic window and toxicity profile. The interplay between the parent drug and its metabolites defines the total active drug exposure.[9]

Caption: Workflow for determining compound cytotoxicity using an MTT assay.

Protocol: Western Blot for Phospho-RTK Inhibition

This assay provides a direct visualization of the compound's ability to inhibit the phosphorylation of its target kinases within a cellular context.

Causality: Sunitinib inhibits RTKs by preventing their autophosphorylation. A successful inhibitor will lead to a decrease in the phosphorylated (active) form of the target receptor (e.g., VEGFR2) without affecting the total amount of the receptor protein. This is detected using antibodies specific to the phosphorylated epitope.

Step-by-Step Methodology:

-

Cell Culture & Starvation: Plate cells known to express the target RTK (e.g., HUVECs for VEGFR2) in 6-well plates. Once confluent, serum-starve the cells for 12-24 hours to reduce baseline receptor activation.

-

Inhibitor Pre-treatment: Treat the starved cells with various concentrations of Sunitinib N-oxide or Sunitinib for 1-2 hours. Include a vehicle-only control.

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2) for a short period (5-15 minutes) to induce receptor phosphorylation. Include an unstimulated control.

-

Cell Lysis: Immediately place plates on ice, wash with cold PBS, and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-VEGFR2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total target protein (e.g., anti-total-VEGFR2) and a loading control (e.g., anti-GAPDH) to confirm equal loading and specificity of inhibition.

Caption: Sunitinib and its metabolites compete with ATP to block RTK phosphorylation.

Conclusion

The in vitro mechanism of action of Sunitinib N-oxide is qualitatively identical to that of its parent compound, Sunitinib: the inhibition of receptor tyrosine kinases. However, from a quantitative standpoint, it is a significantly less potent molecule. With an IC50 value more than an order of magnitude higher than Sunitinib, it is not a meaningful contributor to the direct anti-tumor or anti-angiogenic efficacy observed during therapy. [3]Nevertheless, its characterization is vital for a comprehensive understanding of Sunitinib's metabolic fate, clearance, and the potential for off-target effects or contributions to the adverse event profile, such as HFSR. Future research should focus on clarifying its role in toxicology to fully delineate the complex pharmacological profile of Sunitinib.

References

- Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC - NIH. (n.d.).

- A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662)

- Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx.

- Pharmacology of Sunitinib (Sunitcap, Sutent); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube.

- Interindividual Variability in Cytochrome P450 3A and 1A Activity Influences Sunitinib Metabolism and Bioactivation - PMC - NIH. (2022).

- N-Desethyl Sunitinib (Synonyms: SU-12662). (n.d.). MedchemExpress.com.

- Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans. (2012). PubMed.

- Abstract 4911: Metabolic activation of sunitinib: Implications for sunitinib-induced toxicities. (2018). AACR.

- The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib. (n.d.). Takenaka.

- Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). PubMed Central.

- Integrated semi-physiological pharmacokinetic model for both sunitinib and its active metabolite SU12662. (2017). PubMed Central.

- Sunitinib: the antiangiogenic effects and beyond. (2016). PubMed Central.

- Cytotoxic activity of sunitinib, N-desethyl sunitinib, and sunitinib N-oxide. (n.d.).

- Impact of pharmacokinetics (PK) of sunitinib (SU) and its metabolite SU12662 on clinical outcome and toxicity in metastatic renal cell cancer (mRCC) patients. (2017).

- Population Pharmacokinetics of Sunitinib and its Active Metabolite SU012662 in Pediatric Patients with Gastrointestinal Stromal Tumors or Other Solid Tumors. (2020). PubMed Central.

- An HPLC Method for Simultaneous Quantification of Sunitinib and its Active Metabolite, Su12662, Using Hydrophilic Interaction Chromatography Principle. (n.d.).

- Mechanism of action of sunitinib in endothelial cells expressing the... (n.d.).

- Comparison of the in vitro drug release profiles of (a) free sunitinib,... (n.d.).

- New Insights into Molecular Mechanisms of Sunitinib-Associ

- Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. (2022). MDPI.

- Sunitinib Inhibits Breast Cancer Cell Proliferation by Inducing Apoptosis, Cell-cycle Arrest and DNA Repair While Inhibiting NF-κB Signaling P

Sources

- 1. Interindividual Variability in Cytochrome P450 3A and 1A Activity Influences Sunitinib Metabolism and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ClinPGx [clinpgx.org]

- 11. Integrated semi-physiological pharmacokinetic model for both sunitinib and its active metabolite SU12662 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sunitinib N-oxide in Sunitinib Metabolism: A Technical Guide for Researchers

Abstract

Sunitinib, an oral multi-targeted receptor tyrosine kinase inhibitor, is a cornerstone in the treatment of metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). While its metabolism is dominated by the CYP3A4-mediated formation of the equipotent N-desethyl metabolite (SU12662), a comprehensive understanding of its metabolic profile is critical for optimizing therapy and managing toxicity. This technical guide provides an in-depth examination of a key secondary metabolic pathway: the formation of Sunitinib N-oxide (also known as SU12487). We will explore the enzymatic pathways responsible for its generation, its pharmacokinetic profile, its debated pharmacological activity, and its potential role in the manifestation of adverse drug reactions. This guide synthesizes current literature to provide researchers, clinicians, and drug development professionals with a detailed perspective on this often-overlooked metabolite, complete with validated experimental protocols for its study.

Introduction to Sunitinib: A Multi-Targeted Kinase Inhibitor

Sunitinib malate (marketed as Sutent®) exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs).[1][2] These include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor vascularization and proliferation.[2][3] Its approval marked a significant advancement in targeted cancer therapy.

The clinical efficacy and toxicity of sunitinib are intrinsically linked to its pharmacokinetic profile, which exhibits significant inter-individual variability.[4][5] Elimination is primarily through hepatic metabolism, followed by fecal excretion.[2] The primary metabolic pathway involves N-deethylation by the cytochrome P450 3A4 (CYP3A4) enzyme to form SU12662, a metabolite with potency comparable to the parent drug.[2][3][6] Consequently, the combined plasma concentrations of sunitinib and SU12662 are considered the total active drug exposure.[2][7] However, other metabolic pathways, including N-oxidation, contribute to the clearance of sunitinib and the overall pharmacological profile.[1][8]

The Metabolic Landscape: Formation of Sunitinib N-oxide

Beyond the primary N-deethylation pathway, sunitinib undergoes several other phase I metabolic transformations, including oxidation to form Sunitinib N-oxide.[5][8] This metabolite has been identified in preclinical species and in plasma and urine from patients undergoing sunitinib therapy.[9][10]

Enzymology of N-Oxide Formation

The generation of an N-oxide metabolite involves the addition of an oxygen atom to the tertiary amine of sunitinib's diethylaminoethyl side chain. While CYP3A4 is the principal enzyme in sunitinib's overall metabolism, the specific enzymes catalyzing N-oxidation are multifaceted.

-

Cytochrome P450 (CYP) Enzymes: N-oxidation is a known reaction catalyzed by CYP enzymes. Given the prominence of CYP3A4 in sunitinib metabolism, it is a likely contributor to N-oxide formation, alongside other potential isoforms like CYP1A2.[1][11]

-

Flavin-Containing Monooxygenases (FMOs): FMOs are a distinct family of NADPH-dependent enzymes, with FMO3 being the most abundant isoform in the adult human liver.[12][13] These enzymes specialize in the oxidation of soft nucleophilic heteroatoms, particularly nitrogen and sulfur.[13][14] The formation of N-oxides from tertiary amine-containing drugs is a characteristic reaction of FMOs.[14] While direct studies conclusively linking FMOs to sunitinib N-oxidation are not yet prevalent, their established role in metabolizing similar structures makes them a highly probable contributor to this pathway.

Chemical Structures and Metabolic Pathway

The metabolic conversion involves the direct oxidation of the nitrogen atom in the diethylaminoethyl group of sunitinib.

Caption: Metabolic pathways of Sunitinib to its primary active metabolite SU12662 and the N-oxide metabolite.

Pharmacokinetics and Disposition of Sunitinib N-oxide

In humans, Sunitinib N-oxide is generally considered a minor metabolite compared to the parent drug and SU12662.[9] Preclinical studies across various species show differing metabolic profiles; for instance, while SU12662 is the major metabolite in mice, monkeys, and humans, Sunitinib N-oxide (SU12487) is the predominant metabolite in dogs.[3][9]

In a study involving a patient taking sunitinib, the plasma concentration of Sunitinib N-oxide was found to be 2.3 ng/mL, compared to 24.7 ng/mL for the active metabolite SU12662, highlighting its lower systemic exposure.[10]

| Compound | Typical Plasma Concentration (Patient Sample) [10] | Relative Status in Humans |

| Sunitinib | Parent Drug | Major Circulating Compound |

| SU12662 | 24.7 ng/mL | Major Active Metabolite |

| Sunitinib N-oxide | 2.3 ng/mL | Minor Metabolite |

Pharmacological Profile: Activity vs. Toxicity

The precise role of Sunitinib N-oxide in the drug's overall clinical effect is a subject of ongoing investigation, with evidence pointing towards low intrinsic activity but a potential contribution to toxicity.

In Vitro Cytotoxic Activity

Studies comparing the cytotoxic effects of sunitinib and its metabolites have demonstrated that Sunitinib N-oxide is significantly less potent than the parent compound. One study reported the IC50 values in the HEK 293 cell line as follows:

-

Sunitinib: 8.6 µmol/L

-

N-desethyl Sunitinib (SU12662): 11.6 µmol/L

-

Sunitinib N-oxide: 121.9 µmol/L[10]

The IC50 value for Sunitinib N-oxide was over 10-fold higher than that of sunitinib, indicating substantially weaker anti-proliferative activity.[10] This suggests that Sunitinib N-oxide does not contribute meaningfully to the therapeutic efficacy of the drug.

Potential Contribution to Adverse Drug Reactions (ADRs)

There is an emerging hypothesis that Sunitinib N-oxide may play a role in the development of sunitinib-associated ADRs, such as hand-foot skin reaction (HFSR).[10][15] This theory is supported by the observation that antioxidant treatments can ameliorate some of sunitinib's toxicities.[10] N-oxide metabolites can be associated with oxidative stress, which could contribute to tissue damage. The detection of Sunitinib N-oxide in the blood of patients experiencing ADRs warrants further investigation into its toxicological profile.[15]

Furthermore, sunitinib is known to be sensitive to light, and exposure can lead to its degradation, with Sunitinib N-oxide being one of the identified photodegradation products.[10] This raises the possibility that local formation of the N-oxide in sun-exposed skin could contribute to photosensitivity or other dermatological side effects.

Experimental Methodologies for Studying Sunitinib N-oxide

Investigating the role of Sunitinib N-oxide requires robust in vitro and bioanalytical methods. Here, we provide validated, step-by-step protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to determine the formation of Sunitinib N-oxide in a controlled enzymatic environment, mimicking hepatic phase I metabolism.

Rationale: HLMs are subcellular fractions containing a high concentration of CYP and FMO enzymes.[16] Using an NADPH-regenerating system provides the necessary cofactors for these enzymes to function.[1] Quenching the reaction with ice-cold acetonitrile stops enzymatic activity and precipitates proteins, allowing for analysis of the supernatant.[1]

Protocol 1: HLM Incubation for Metabolite Identification

-

Prepare Reagents:

-

Sunitinib stock solution (e.g., 10 mM in DMSO).

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL).

-

100 mM Potassium Phosphate Buffer (pH 7.4).

-

NADPH-Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

-

Quenching Solution: Ice-cold acetonitrile containing an appropriate internal standard (e.g., sunitinib-d4 or voriconazole).[1][17]

-

-

Set up Incubation:

-

In a microcentrifuge tube, combine phosphate buffer, HLM (to a final concentration of 0.5 mg/mL), and the NADPH-regenerating system.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

-

Initiate Reaction:

-

Add sunitinib to initiate the reaction (e.g., to a final concentration of 10 µM).

-

Include control incubations: one without the NADPH-regenerating system (to check for non-enzymatic degradation) and one without sunitinib (background control).[16]

-

-

Incubate:

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C with shaking.

-

-

Terminate Reaction:

-

Stop the reaction by adding 2 volumes of the ice-cold quenching solution.

-

-

Sample Preparation:

-

Vortex the tube vigorously.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

-

Analysis:

-

Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

-

Caption: Workflow for in vitro study of Sunitinib N-oxide formation.

Bioanalytical Method: LC-MS/MS Quantification in Human Plasma

This protocol outlines a sensitive and specific method for the simultaneous quantification of sunitinib and Sunitinib N-oxide in human plasma, essential for clinical pharmacokinetic studies.

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[18][19][20] A simple protein precipitation or liquid-liquid extraction is used to remove larger molecules from the plasma.[19][20] Chromatographic separation on a C18 column resolves the analytes before they enter the mass spectrometer. Detection is achieved using Multiple Reaction Monitoring (MRM) in positive ion mode, which provides specificity by monitoring a unique precursor-to-product ion transition for each compound.[17][19]

Protocol 2: LC-MS/MS Quantification of Sunitinib N-oxide

-

Sample Collection & Handling:

-

Collect blood in K2-EDTA tubes.

-

Protect samples from light at all times using amber tubes and performing manipulations under sodium light to prevent photodegradation of sunitinib.[19]

-

Centrifuge to separate plasma and store at ≤ -70°C until analysis.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS), such as voriconazole or a deuterated analog of sunitinib.[17]

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 min).

-

Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in mobile phase (e.g., 100 µL of 20% acetonitrile in water) for injection.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7 µm).[19]

-

Mobile Phase: Gradient elution using (A) 10 mM ammonium formate in water and (B) 0.1% formic acid in acetonitrile.[17]

-

Flow Rate: 0.25 - 0.4 mL/min.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions (Example):

-

-

Data Analysis:

-

Generate a calibration curve using standards of known concentrations in blank plasma.

-

Quantify the concentration of Sunitinib N-oxide in unknown samples by comparing its peak area ratio (analyte/IS) to the calibration curve.

-

The method must be validated according to regulatory guidelines (e.g., FDA/EMA), assessing linearity, accuracy, precision, and stability.[20]

-

Caption: Bioanalytical workflow for Sunitinib N-oxide quantification.

Clinical Relevance and Future Directions

While Sunitinib N-oxide is a minor metabolite with low pharmacological activity, its study holds clinical relevance. Understanding its formation is crucial for interpreting drug-drug interaction studies, especially with inhibitors or inducers of CYP and FMO pathways. The potential link between Sunitinib N-oxide and ADRs highlights a critical area for future research. Elucidating this connection could lead to new strategies for managing sunitinib toxicity, potentially through targeted antioxidant therapies or by identifying patients with genetic polymorphisms in FMOs or CYPs that predispose them to higher N-oxide formation.

The development of validated, sensitive bioanalytical methods is the first step in enabling larger-scale clinical studies to correlate Sunitinib N-oxide plasma concentrations with specific toxicities. Such research will provide a more complete picture of sunitinib's disposition and help personalize therapy to maximize efficacy while minimizing harm.

References

-

Jackson, K. D., et al. (2016). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Chemical Research in Toxicology. Available at: [Link]

-

Mancuso, A., et al. (2008). In vitro and in vivo metabolism of sunitinib in nonclinical species and humans. Drug Metabolism and Disposition. Available at: [Link]

-

PharmGKB. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link]

-

Katselou, E., et al. (2018). Development of a validated LC-MS/MS method for the in vitro and in vivo quantitation of sunitinib in glioblastoma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Jemal, M., et al. (2010). Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

de Wit, D., et al. (2014). Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of sunitinib (SU11248) and its active metabolite, N-desethyl sunitinib (SU12662), in human plasma: application to an explorative study. Journal of Chromatography B. Available at: [Link]

-

Jackson, K. D., et al. (2017). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. Current Drug Metabolism. Available at: [Link]

-

Miyata, Y., et al. (2020). Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. Biomedical Chromatography. Available at: [Link]

-

Amaya, G. M., et al. (2022). Interindividual Variability in Cytochrome P450 3A and 1A Activity Influences Sunitinib Metabolism and Bioactivation. Drug Metabolism and Disposition. Available at: [Link]

-

Wang, L., et al. (2019). Impaired clearance of sunitinib leads to metabolic disorders and hepatotoxicity. British Journal of Pharmacology. Available at: [Link]

-

ResearchGate. (2014). Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of sunitinib (SU11248) and its active metabolite, N-desethyl sunitinib (SU12662), in human plasma: Application to an explorative study. Available at: [Link]

-

Sonpavde, G., et al. (2025). Factors Affecting Pharmacokinetics of Sunitinib and Its Metabolite, SU12662: A Systematic Review of Population Pharmacokinetic Studies. Clinical Pharmacokinetics. Available at: [Link]

-

Gore, M. E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Clinical Therapeutics. Available at: [Link]

-

Dubbelman, A-C., et al. (2016). Population Pharmacokinetics of Sunitinib and its Active Metabolite SU012662 in Pediatric Patients with Gastrointestinal Stromal Tumors or Other Solid Tumors. Clinical Pharmacokinetics. Available at: [Link]

-

Jackson, K. D., et al. (2018). Metabolic activation of sunitinib: Implications for sunitinib-induced toxicities. Cancer Research. Available at: [Link]

-

Noda, S., et al. (2018). Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients. Oncotarget. Available at: [Link]

-

ResearchGate. (2023). In vitro metabolic stability of sunitinib (A) and N-desethyl sunitinib (B) in RLM with or without isavuconazole, n = 3. Available at: [Link]

-

ResearchGate. (2025). Factors Affecting Pharmacokinetics of Sunitinib and Its Metabolite, SU12662: A Systematic Review of Population Pharmacokinetic Studies. Available at: [Link]

-

Houk, B. E., et al. (2009). A population pharmacokinetic meta-analysis of sunitinib malate (SU11248) and its primary metabolite (SU12662) in healthy volunteers and oncology patients. Clinical Cancer Research. Available at: [Link]

-

Miyata, Y., et al. (2019). The Impact of Sunitinib N-oxide as APhotodegradation Product of Sunitinib. Biological and Pharmaceutical Bulletin. Available at: [Link]

-

Takasaki, S., et al. (2024). Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment. Scientific Reports. Available at: [Link]

-

ResearchGate. (2020). Cytotoxic activity of sunitinib, N-desethyl sunitinib, and sunitinib N-oxide. Available at: [Link]

-

Chen, S., et al. (2020). Production of drug metabolites by human FMO3 in Escherichia coli. Microbial Cell Factories. Available at: [Link]

-

PubChem. Sunitinib N-oxide. National Center for Biotechnology Information. Available at: [Link]

-

Optibrium. N- and S-Oxidation Model of the Flavin-containing Monooxygenases. Optibrium. Available at: [Link]

-

Candeias, E., et al. (2015). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Current Drug Metabolism. Available at: [Link]

Sources

- 1. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors Affecting Pharmacokinetics of Sunitinib and Its Metabolite, SU12662: A Systematic Review of Population Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of Sunitinib and its Active Metabolite SU012662 in Pediatric Patients with Gastrointestinal Stromal Tumors or Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interindividual Variability in Cytochrome P450 3A and 1A Activity Influences Sunitinib Metabolism and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. journals.unpad.ac.id [journals.unpad.ac.id]

- 11. mdpi.com [mdpi.com]

- 12. Production of drug metabolites by human FMO3 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. optibrium.com [optibrium.com]

- 15. researchgate.net [researchgate.net]

- 16. Impaired clearance of sunitinib leads to metabolic disorders and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. btrc-charity.org [btrc-charity.org]

- 19. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development and validation of a liquid chromatography/tandem mass spectrometry procedure for the quantification of sunitinib (SU11248) and its active metabolite, N-desethyl sunitinib (SU12662), in human plasma: application to an explorative study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation and Clearance of Sunitinib N-oxide: A Technical Guide

This technical guide provides an in-depth exploration of the in vivo metabolic formation and subsequent clearance of Sunitinib N-oxide, a recognized metabolite of the multi-targeted tyrosine kinase inhibitor, Sunitinib. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and offers detailed methodologies for the robust investigation of this metabolic pathway.

Executive Summary

Sunitinib is a cornerstone in the treatment of various malignancies, including renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Its complex in vivo disposition involves extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. While the N-desethyl metabolite (SU12662) is the most abundant and pharmacologically active metabolite, the formation of Sunitinib N-oxide represents an alternative, albeit minor, metabolic pathway. Understanding the dynamics of Sunitinib N-oxide formation and clearance is crucial for a comprehensive characterization of Sunitinib's pharmacokinetic profile and for assessing any potential contribution of this metabolite to the overall pharmacological and toxicological effects of the parent drug. This guide will dissect the enzymatic processes governing its formation, its pharmacokinetic behavior, and the bioanalytical strategies essential for its accurate quantification.

The Metabolic Landscape of Sunitinib: Formation of the N-oxide Metabolite

Sunitinib undergoes extensive hepatic metabolism following oral administration. The primary and most well-characterized metabolic pathway is the N-de-ethylation of the diethylaminoethyl side chain, leading to the formation of the active metabolite, SU12662. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP3A4[1][2][3][4].

However, oxidative metabolism of Sunitinib is not limited to N-de-ethylation. N-oxidation of the tertiary amine on the diethylaminoethyl side chain results in the formation of Sunitinib N-oxide (also referred to as SU12487)[1]. While considered a minor metabolic pathway in humans, its characterization is vital for a complete understanding of Sunitinib's disposition. Other oxidative metabolic routes for Sunitinib include aromatic and aliphatic hydroxylation and oxidative defluorination[5].

The precise enzymatic players in Sunitinib N-oxidation in vivo are not as definitively established as for N-de-ethylation. While CYP enzymes are the logical candidates due to their role in other oxidative reactions of Sunitinib, the potential contribution of flavin-containing monooxygenases (FMOs), another class of enzymes known to catalyze N-oxidation, cannot be entirely ruled out and warrants further investigation[6][7]. The interplay between these enzyme systems can influence the metabolic profile of Sunitinib and may be subject to inter-individual variability.

Caption: Metabolic pathways of Sunitinib, highlighting the formation of the N-oxide.

In Vivo Clearance and Pharmacokinetics of Sunitinib N-oxide

The clearance of Sunitinib and its metabolites is primarily through the fecal route, with a smaller fraction eliminated in the urine. Studies have shown that approximately 61% of a radiolabeled dose of Sunitinib is excreted in the feces, while about 16% is found in the urine[4]. Sunitinib N-oxide has been detected in both urine and feces in preclinical species, indicating that both renal and biliary excretion pathways contribute to its elimination[1].

Due to its status as a minor metabolite, a detailed pharmacokinetic profile of Sunitinib N-oxide is less characterized compared to the parent drug and the major active metabolite, SU12662. However, its presence in systemic circulation has been confirmed in patients receiving Sunitinib therapy[8]. The plasma concentrations of Sunitinib N-oxide are generally lower than those of Sunitinib and SU12662.

| Analyte | Key Pharmacokinetic Parameters |

| Sunitinib | Tmax: 6-12 hours t1/2: ~40-60 hours Clearance (CL/F): ~34-62 L/h |

| N-desethyl Sunitinib (SU12662) | t1/2: ~80-110 hours Accumulates to a greater extent than Sunitinib upon repeated dosing. |

| Sunitinib N-oxide (SU12487) | Plasma concentrations are generally low. Specific pharmacokinetic parameters are not well-defined in the literature. Detected in urine and feces. |

Note: The pharmacokinetic parameters for Sunitinib and SU12662 are well-documented, while those for Sunitinib N-oxide are less so, reflecting its minor contribution to the overall exposure.

Experimental Protocol: In Vivo Investigation of Sunitinib N-oxide Formation and Clearance

A robust in vivo study to characterize the formation and clearance of Sunitinib N-oxide requires careful planning and execution. The following protocol outlines a comprehensive approach using a rodent model.

Animal Model and Dosing

-

Species: Sprague-Dawley rats or BALB/c mice are commonly used for pharmacokinetic studies of Sunitinib.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Dosing: Sunitinib is typically administered orally via gavage. The vehicle should be well-tolerated (e.g., 0.5% methylcellulose in water). The dose should be selected based on previous studies to achieve clinically relevant plasma concentrations.

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) via a cannulated vessel or sparse sampling from different animals at each time point. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over specified intervals (e.g., 0-24, 24-48, 48-72 hours). Samples should be collected, volumes/weights recorded, and stored at -80°C.

Bioanalytical Methodology: LC-MS/MS Quantification

The simultaneous quantification of Sunitinib, N-desethyl Sunitinib, and Sunitinib N-oxide in biological matrices is achieved using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[9][10][11].

-

Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically employed to isolate the analytes from the biological matrix. An appropriate internal standard (e.g., a stable isotope-labeled analog of Sunitinib) should be added at the beginning of the extraction process.

-

Chromatography: Reverse-phase chromatography using a C18 column is commonly used to separate the analytes. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is effective.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Sunitinib: m/z 399 -> 283

-

N-desethyl Sunitinib (SU12662): m/z 371 -> 283

-

Sunitinib N-oxide (SU12487): m/z 415 -> 326

-

-

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Interindividual Variability in Cytochrome P450 3A and 1A Activity Influences Sunitinib Metabolism and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated semi-physiological pharmacokinetic model for both sunitinib and its active metabolite SU12662 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. optibrium.com [optibrium.com]

- 8. Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of sunitinib and N-desethyl sunitinib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry: validation and application in routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Sunitinib N-oxide in preclinical models

An In-Depth Technical Guide to the Pharmacokinetics of Sunitinib N-oxide in Preclinical Models

Foreword: A Senior Application Scientist's Perspective

In the landscape of oncology drug development, particularly with tyrosine kinase inhibitors (TKIs), understanding a compound's metabolic fate is not merely an academic exercise—it is fundamental to predicting its efficacy, safety, and potential for drug-drug interactions. Sunitinib, a cornerstone in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST), is a classic example.[1] While its primary active metabolite, N-desethyl sunitinib (SU12662), is well-characterized, a comprehensive grasp of its full pharmacokinetic profile requires a deeper dive into other metabolic pathways, including the formation of Sunitinib N-oxide.

This guide is structured to move beyond a simple recitation of facts. It is designed to provide fellow researchers and drug development professionals with a cohesive understanding of why certain experimental paths are chosen and how to generate robust, reproducible data. We will explore the enzymatic pathways governing the formation of Sunitinib N-oxide, its pharmacokinetic behavior across key preclinical species, and the critical bioanalytical methodologies required for its accurate quantification. The protocols and insights herein are grounded in established scientific literature and field-proven experience, forming a self-validating framework for your own investigations.

The Metabolic Landscape of Sunitinib: Beyond N-deethylation

Sunitinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The most well-known pathway is the N-deethylation of sunitinib by CYP3A4 to produce SU12662, a metabolite with potency comparable to the parent drug.[1][2][3] The combined exposure to sunitinib and SU12662 is often considered the total active drug concentration in plasma.[4]

However, other metabolic routes exist and contribute to the overall clearance and potential toxicity profile of sunitinib. These include hydroxylation, oxidative defluorination, and N-oxidation.[5] The formation of Sunitinib N-oxide (SU12487) is a notable secondary pathway. While CYP3A4 is the principal enzyme for sunitinib's primary metabolism, studies also implicate CYP1A2 in the bioactivation of sunitinib to reactive intermediates, highlighting a more complex metabolic network than initially appreciated.[5][6][7]

The N-oxide metabolite is generally considered less pharmacologically active than the parent compound or SU12662. In vitro cytotoxicity assays have shown that the IC50 value of sunitinib N-oxide is more than tenfold higher than that of sunitinib itself, indicating significantly reduced potency.[8] Nevertheless, its characterization is vital for a complete mass balance understanding and for assessing any potential off-target effects or species-specific differences in metabolism.

Caption: Metabolic pathways of Sunitinib.

Comparative Pharmacokinetics of Sunitinib N-oxide in Preclinical Models

The pharmacokinetic profile of sunitinib and its metabolites exhibits significant inter-species variability. This is a critical consideration when selecting animal models and extrapolating data to humans. In most preclinical species, such as mice, rats, and monkeys, the N-desethyl metabolite (SU12662) is the only other major drug-related compound found in plasma besides the parent drug.[9]

However, the Sunitinib N-oxide (SU12487) metabolite is notably more prominent in certain species. In dogs, SU12487 was identified as the major metabolite in liver microsome studies, and it is also quantifiable in dog plasma in vivo.[9] In rat liver microsomes, the formation of N-oxide was favored at lower sunitinib concentrations, while N-deethylation became dominant at higher concentrations.[9] These species-specific differences underscore the necessity of profiling metabolites in each preclinical model to ensure the model's relevance to human metabolism.

Summary of Preclinical Pharmacokinetic Observations

The following table summarizes the key findings regarding sunitinib metabolism across different preclinical models based on in vitro and in vivo studies.

| Species | Primary Metabolite (in plasma) | Sunitinib N-oxide (SU12487) Observations | Reference(s) |

| Mouse | N-desethyl Sunitinib (SU12662) | Found in plasma; generally a minor component. Sunitinib is eliminated quickly with a half-life of ~1.2 hours. | [9][10] |

| Rat | N-desethyl Sunitinib (SU12662) | Formation observed in liver microsomes, particularly at low substrate concentrations. | [9] |

| Dog | N-desethyl Sunitinib (SU12662) & Sunitinib N-oxide (SU12487) | N-oxide is a major metabolite observed both in vitro (liver microsomes) and in vivo (plasma). | [9] |

| Monkey | N-desethyl Sunitinib (SU12662) | SU12662 is the major metabolite; N-oxide is a minor component. | [9] |

| Human | N-desethyl Sunitinib (SU12662) | N-deethylation via CYP3A4 is the major metabolic pathway. | [4][9] |

Bioanalytical Methodology: A Validated Approach for Quantification

Accurate quantification of sunitinib and its metabolites in biological matrices is the bedrock of any pharmacokinetic study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[10][11][12]

A critical, field-proven insight for sunitinib analysis is its photosensitivity and Z/E isomerization.[13] Sunitinib exists as a Z-isomer, but exposure to light can cause its conversion to the E-isomer. This can lead to inaccurate quantification if not properly managed, as chromatographic peaks may split or shift. A robust protocol must account for this phenomenon.

Experimental Protocol: LC-MS/MS Quantification in Plasma

This protocol provides a comprehensive workflow for the simultaneous determination of sunitinib, N-desethyl sunitinib, and sunitinib N-oxide.

1. Sample Handling and Isomer Reconversion (Trustworthiness Pillar):

-

Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

-

Process samples to plasma via centrifugation under reduced light conditions.

-

Crucial Step: To ensure all analyte is quantified as the Z-isomer, a heat-reconversion step is recommended.[13] Before extraction, incubate the plasma sample in a heated water bath at 70°C for 5-10 minutes. This quantitatively reverts any light-induced E-isomer back to the Z-isomer.[13] Cool samples to room temperature before proceeding.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL aliquot of plasma, add an internal standard (IS) solution (e.g., a structurally similar but chromatographically distinct compound like clozapine or a stable isotope-labeled version of sunitinib).[14]

-

Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to ensure the analytes are in a non-ionized state.

-

Add 1 mL of an organic extraction solvent (e.g., a mixture of acetonitrile and n-butylchloride (1:4, v/v) or tert-butyl-methyl-ether).[11][14]

-

Vortex vigorously for 2 minutes, then centrifuge at 4000 x g for 10 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

Chromatographic Column: A reverse-phase C18 column (e.g., Waters X-Terra® MS RP18, 50 x 2.1 mm, 3.5 µm) is suitable.[11][14]

-

Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water (e.g., 60:40, v/v) with an additive like 0.1% formic acid provides good peak shape and ionization efficiency.[10]

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). The specific mass transitions are key to selectivity.

Table of LC-MS/MS MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| Sunitinib (Z-isomer) | 399.2 | 283.1 | Primary transition for quantification.[10] |

| N-desethyl Sunitinib (SU12662) | 371.2 | 283.1 | Shares a common product ion with sunitinib.[10] |

| Sunitinib N-oxide (SU12487) | 415.4 | 326.3 | Specific transition for the N-oxide metabolite.[8] |

| Internal Standard (e.g., Clozapine) | 327.1 | 270.2 | Representative IS transition.[10] |

Caption: Experimental workflow for a preclinical PK study.

Conclusion and Future Directions

The study of Sunitinib N-oxide is integral to a complete characterization of sunitinib's pharmacokinetics. While it is a less active metabolite compared to SU12662, its formation can influence the overall disposition of the parent drug and varies significantly across preclinical species. The dog, in particular, shows a prominent N-oxide pathway, making it a potentially interesting model for studying factors that might influence this metabolic route.

For researchers in the field, the key takeaways are twofold. First, never assume metabolic pathways are conserved across species; empirical determination in each model is essential. Second, robust and validated bioanalytical methods that account for compound-specific liabilities, such as sunitinib's photosensitivity, are non-negotiable for generating high-quality data. By employing the methodologies and understanding the causalities outlined in this guide, scientists can build a more accurate and predictive bridge from preclinical findings to clinical outcomes.[15]

References

-

Amaya, N. K., et al. (2018). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Chemical Research in Toxicology, 31(7), 570-584. [Link]

-

(2008). In vitro and in vivo metabolism of sunitinib in nonclinical species and humans. Drug Metabolism and Disposition, 36(5), 1179-1193. [Link]

-

Mikus, G. (2018). Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity. Annals of Translational Medicine, 6(15), 293. [Link]

-

(2014). Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors. Current Drug Metabolism, 15(9), 903-918. [Link]

-

PharmGKB. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. Clinical Pharmacogenetics Implementation Consortium. [Link]

-

Jain, L., et al. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 70, 547-555. [Link]

-

Jain, L., et al. (2012). Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study. NIH Public Access. [Link]

-

Amaya, N. K., et al. (2018). Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. Chemical Research in Toxicology, 31(7), 570-584. [Link]

-

Shiohira, H., et al. (2013). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Biological & Pharmaceutical Bulletin, 36(2), 186-193. [Link]

-

Houk, B. E., et al. (2010). A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients. Clinical Cancer Research, 16(12), 3249-3261. [Link]

-

Gore, M. E., et al. (2009). A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients. Clinical Cancer Research, 15(23), 7384-7394. [Link]

-

Zamboni, W. C., et al. (2008). Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 874(1-2), 63-69. [Link]

-

Marangon, E., et al. (2018). Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine. Journal of Pharmaceutical and Biomedical Analysis, 161, 204-210. [Link]

-

ResearchGate. (n.d.). Cytotoxic activity of sunitinib, N-desethyl sunitinib, and sunitinib N-oxide. [Link]

-

Houk, B. E., et al. (2010). Relationship between exposure to sunitinib and efficacy and tolerability endpoints in patients with cancer: results of a pharmacokinetic/pharmacodynamic meta-analysis. Cancer Chemotherapy and Pharmacology, 66(2), 357-371. [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Role of CYP3A4 in kinase inhibitor metabolism and assessment of CYP3A4 activity - Mikus - Translational Cancer Research [tcr.amegroups.org]

- 3. pfizerpro.com.s3.amazonaws.com [pfizerpro.com.s3.amazonaws.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Determination of sunitinib and its active metabolite, N-desethyl sunitinib in mouse plasma and tissues by UPLC-MS/MS: assay development and application to pharmacokinetic and tissue distribution studies. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of unbound sunitinib and its metabolite N-desethyl sunitinib (SU12662) in human plasma by equilibrium dialysis and liquid chromatography–tandem mass spectrometry (LC/MS/MS): application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring in clinical routine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Sunitinib N-oxide: An Emerging Biomarker in Sunitinib Therapy - A Technical Guide for Researchers

Abstract

Sunitinib is a cornerstone oral multi-targeted tyrosine kinase inhibitor approved for the treatment of metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).[1] Despite its efficacy, Sunitinib therapy is characterized by significant inter-individual pharmacokinetic variability, leading to unpredictable toxicities and therapeutic outcomes.[2][3] Therapeutic Drug Monitoring (TDM) of Sunitinib and its primary active metabolite, N-desethyl sunitinib (SU12662), is a strategy to optimize treatment, yet it does not fully account for all adverse drug reactions (ADRs), particularly dermatological toxicities like hand-foot skin reaction (HFSR).[4][5] This has spurred investigation into other metabolites, with Sunitinib N-oxide (SNO) emerging as a molecule of interest. This technical guide provides a comprehensive overview of the metabolic pathways of Sunitinib, establishes the scientific rationale for investigating SNO as a biomarker, presents detailed analytical protocols for its quantification, and discusses its potential clinical utility in refining Sunitinib therapy.

Part 1: The Pharmacology and Metabolism of Sunitinib

Mechanism of Action of Sunitinib

Sunitinib exerts its anti-tumor and anti-angiogenic effects by inhibiting multiple receptor tyrosine kinases (RTKs).[6] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are crucial for tumor angiogenesis and proliferation.[7][8] By blocking these pathways, Sunitinib effectively reduces tumor vascularization and induces cancer cell death.[7]

The Established Metabolic Pathway: The Central Role of CYP3A4 and the Active Metabolite SU12662

Upon oral administration, Sunitinib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][10] The major metabolic pathway is N-deethylation, which produces an active metabolite known as SU12662.[1][7] This metabolite exhibits a potency and inhibitory profile similar to the parent drug.[9][10] Consequently, the combined plasma concentration of Sunitinib and SU12662 is considered to represent the total active drug exposure and is the current focus of TDM, with a target trough concentration range of 50-100 ng/mL often associated with clinical efficacy.[9][11][12]

The N-Oxidation Pathway: Formation of Sunitinib N-oxide (SNO)

In addition to N-deethylation, Sunitinib undergoes metabolism through several other pathways, including N-oxidation.[6][13] This process leads to the formation of Sunitinib N-oxide (SNO), also identified in some literature as SU12487.[1] While considered a minor metabolic pathway in humans compared to the formation of SU12662, SNO is consistently detected in the plasma of patients undergoing Sunitinib treatment.[1][14] The enzymatic pathways contributing to SNO formation are less characterized than the primary CYP3A4-mediated route but represent an important aspect of Sunitinib's complete metabolic fate.

Visualizing the Metabolic Landscape

The metabolic conversion of Sunitinib is a critical determinant of its therapeutic and toxicological profile. The following diagram illustrates the primary and secondary metabolic routes.

Part 2: Sunitinib N-oxide - From Minor Metabolite to Potential Biomarker

Dual Origin: Metabolic Formation vs. Photodegradation

An intriguing characteristic of SNO is its dual origin. Beyond its formation as a metabolic byproduct, SNO has been identified as a photodegradation product of Sunitinib.[4][5] This is a critical consideration, as Sunitinib is known to be light-sensitive.[15][16] The formation of SNO can therefore occur ex vivo in improperly handled samples or potentially in vivo in sun-exposed skin, a hypothesis that aligns with the localization of certain ADRs.

Pharmacokinetic Profile and Detected Levels in Patients

Recent studies have successfully quantified SNO in patient serum, with concentrations typically being lower than those of the parent drug. For instance, one study detected SNO levels of 2.3 ng/mL in a patient who also had Sunitinib and SU12662 levels of 24.7 ng/mL.[4][5] Another study investigating long-term Sunitinib treatment found that the concentration-to-dose (C/D) ratio of SNO significantly decreased over time in a subset of patients, suggesting dynamic changes in its metabolism or clearance with prolonged therapy.[14]

The Rationale for Biomarker Investigation: Unexplained Toxicities

The primary impetus for investigating SNO as a biomarker is its potential connection to ADRs that are not well-correlated with the plasma concentrations of Sunitinib and SU12662.[4]

-

Hand-Foot Skin Reaction (HFSR): HFSR is a common and dose-limiting toxicity of Sunitinib.[14] Its occurrence cannot be consistently predicted by monitoring the parent drug and its active metabolite alone.[5]

-

The Oxidative Stress Hypothesis: It has been proposed that SNO may contribute to ADRs like HFSR through the induction of oxidative stress.[17][18] This hypothesis is supported by observations that antioxidants, such as α-tocopherol nicotinate, can ameliorate Sunitinib-induced ADRs.[4][5] While SNO itself has significantly lower cytotoxic activity than Sunitinib (over 10-fold higher IC50 value), its role as a potential mediator of oxidative damage warrants investigation.[4][19]

Current Evidence: Correlating SNO Levels with Clinical Observations

The investigation of SNO as a clinical biomarker is in its early stages. While direct correlation studies with toxicity are still needed, the existing data provide a strong foundation for further research:

-

Detection in Patients: The consistent detection of SNO in patient blood confirms its presence during therapy.[4][14]

-

Association with Other Metabolites: The observation that SNO concentrations can trend downwards with the parent drug during long-term therapy suggests a linkage in their disposition that could be clinically relevant.[14]

-

Analogy to Other TKIs: For sorafenib, another TKI, the N-oxide metabolite has been associated with patients requiring dose reductions due to ADRs, setting a precedent for the potential role of N-oxides in TKI toxicity.[18][19]

Part 3: Analytical Methodologies for Sunitinib N-oxide Quantification

Core Principles: Why LC-MS/MS is the Gold Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for quantifying Sunitinib and its metabolites in biological matrices.[15][20] Its superior sensitivity and specificity allow for the accurate measurement of low-concentration analytes like SNO, even in the complex environment of plasma or serum.

Critical Pre-Analytical Considerations: Sample Collection, Handling, and Stability

The trustworthiness of any SNO quantification relies heavily on a robust pre-analytical workflow. Given that Sunitinib is highly susceptible to photodegradation into SNO, the following steps are non-negotiable:

-

Sample Collection: Blood should be collected in standard tubes (e.g., K2-EDTA plasma or serum).

-

Light Protection: From the moment of collection, samples must be protected from light. Use amber tubes or wrap standard tubes in aluminum foil.

-

Processing: Centrifugation and plasma/serum separation should be performed under sodium light or minimal ambient light.

-

Storage: Samples should be immediately frozen and stored at -80°C until analysis. All subsequent handling, including thawing and extraction, must be done in light-protected conditions.[15][16]

Protocol: Quantification of Sunitinib N-oxide in Human Plasma/Serum using LC-MS/MS

This protocol is a synthesized methodology based on published, validated methods.[17][18][21] It is designed to be a self-validating system by incorporating an internal standard and quality controls at multiple levels.

Step 1: Reagents and Materials

-

Reference standards: Sunitinib N-oxide, Voriconazole (or other suitable internal standard - ISTD).

-

Solvents: Methanol, Acetonitrile (LC-MS grade), Formic acid, Ammonium formate.

-

Water: Ultrapure (18.2 MΩ·cm).

-

Human serum/plasma (drug-free for calibration standards).

-

Supported Liquid Extraction (SLE) cartridges.

Step 2: Preparation of Standards and Quality Controls (QCs)

-

Prepare primary stock solutions of SNO and ISTD in methanol (e.g., 1 mg/mL).

-

Create a series of working standard solutions by serially diluting the SNO stock solution.

-

Spike drug-free serum/plasma with the working solutions to create calibration standards. A typical range for SNO is 0.1 to 5.0 ng/mL.[21]

-

Prepare QC samples at a minimum of three concentration levels (low, medium, high) in the same manner.

Step 3: Sample Preparation (Supported Liquid Extraction) Causality: SLE is chosen for its efficiency in removing proteins and phospholipids while providing high recovery for the analyte. It is a cleaner and often more reproducible method than traditional liquid-liquid extraction.

-

Pipette 100 µL of patient sample, calibrator, or QC into a clean microcentrifuge tube.

-

Add 10 µL of ISTD working solution (e.g., 1 µg/mL Voriconazole).

-

Vortex briefly to mix.

-

Load the entire mixture onto an SLE cartridge.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes by passing an appropriate organic solvent (e.g., dichloromethane or methyl tert-butyl ether) through the cartridge.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100-250 µL of the mobile phase starting condition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.

Step 4: LC-MS/MS System and Conditions The following table summarizes typical parameters for the analysis.

| Parameter | Condition |

| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) |

| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1x50 mm, 1.7µm) |

| Column Temp | 40°C |

| Mobile Phase A | 10 mM Ammonium formate in water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Example: 20% B to 80% B over 3 min, hold, re-equilibrate |

| Injection Vol. | 2-5 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ, Sciex API series) |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) |

| MRM Transitions | Sunitinib N-oxide: 415.4 > 326.3 |

| Voriconazole (ISTD): 350.1 > 281.1 | |

| Other Analytes | Sunitinib: 399.2 > 283.2 |

| SU12662: 371.2 > 283.2 |

Step 5: Data Analysis and Method Validation

-

Quantification: Calculate the peak area ratio of SNO to the ISTD.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. A linear regression with 1/x² weighting is typically used.[21]

-

Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision (intra- and inter-day), selectivity, recovery, matrix effect, and stability.

Workflow Visualization

The analytical process from sample receipt to final data requires meticulous attention to detail, particularly regarding light protection.

Part 4: Future Directions and Conclusion

The Path Forward: Designing Clinical Studies to Validate SNO as a Biomarker

The establishment of SNO as a validated clinical biomarker requires prospective clinical studies. The ideal study design would involve:

-

Serial Monitoring: Frequent collection of plasma samples from a large cohort of patients initiating Sunitinib therapy.

-

Comprehensive Data Collection: Meticulous recording of all ADRs, graded according to standard criteria (e.g., CTCAE), alongside efficacy outcomes.

-

Pharmacogenetic Analysis: Evaluation of polymorphisms in metabolic enzymes (e.g., CYP1A2, CYP3A5) to explore potential genetic determinants of SNO formation.[2][10]

-

Correlation Analysis: Statistical analysis to determine the relationship between SNO concentrations (or its ratio to the parent drug) and the incidence/severity of specific toxicities, particularly HFSR.

Potential Clinical Utility

If validated, monitoring SNO could significantly enhance TDM for Sunitinib. Potential applications include:

-

Toxicity Prediction: Identifying patients with a high SNO/Sunitinib ratio who may be at an increased risk of developing dermatological toxicities.

-

Guiding Interventions: A high SNO level could trigger prophylactic measures, such as the use of topical antioxidants or preemptive dose adjustments, to mitigate ADRs before they become severe.

-

Investigating Drug Interactions: Understanding how co-administered drugs affect the N-oxidation pathway.

Concluding Remarks

Sunitinib N-oxide represents a promising, albeit nascent, area of research in the optimization of Sunitinib therapy. While traditional TDM focusing on Sunitinib and its active metabolite SU12662 has improved treatment personalization, the unexplained variability in patient toxicities highlights the need for more sophisticated biomarkers. SNO, with its unique dual origin and hypothesized link to oxidative stress-related ADRs, is a compelling candidate. The development of robust and validated analytical methods is the critical first step, paving the way for the clinical studies needed to translate this scientific curiosity into a tool that can genuinely improve patient outcomes and quality of life during Sunitinib treatment.

References

- Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC - NIH. (n.d.).

- Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx.

- In vitro and in vivo metabolism of sunitinib in nonclinical species and humans. (2008). Xenobiotica.

- Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans. (2013). Drug Metabolism and Disposition.

- Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. (2021). Indonesian Journal of Pharmacy.

- A Population Pharmacokinetic Meta-analysis of Sunitinib Malate (SU11248) and Its Primary Metabolite (SU12662) in Healthy Volunteers and Oncology Patients. (2009). Clinical Cancer Research.

- Factors Affecting Pharmacokinetics of Sunitinib and Its Metabolite, SU12662: A Systematic Review of Population Pharmacokinetic Studies. (2022). Clinical Pharmacokinetics.

- Population Pharmacokinetics of Sunitinib and its Active Metabolite SU012662 in Pediatric Patients with Gastrointestinal Stromal Tumors or Other Solid Tumors. (2018). Clinical Cancer Research.

- Metabolism of sunitinib by cytochrome P450 3a4 (CYP3a4). (n.d.).

- Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. (2010). Journal of Pharmaceutical and Biomedical Analysis.

- Marginal increase of sunitinib exposure by grapefruit juice. (2011). Cancer Chemotherapy and Pharmacology.

- The Impact of Sunitinib N-oxide as APhotodegradation Product of Sunitinib. (2019). Biological and Pharmaceutical Bulletin.

- Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry. (2009). Journal of Pharmaceutical and Biomedical Analysis.

- Development of a quantitative method for sunitinib N-oxide. (2021).

- Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. (2010). Erasmus University Rotterdam.

- Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment. (2023). Cancer Chemotherapy and Pharmacology.

- The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib. (2019). Yakugaku Zasshi.

- Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment. (2023).

- Assessment of Sunitinib-Induced Toxicities and Clinical Outcomes Based on Therapeutic Drug Monitoring of Sunitinib. (2015). Clinical Genitourinary Cancer.

- Cytotoxic activity of sunitinib, N-desethyl sunitinib, and sunitinib N-oxide. (n.d.).

- Assessment of Sunitinib-Induced Toxicities and Clinical Outcomes Based on Therapeutic Drug Monitoring of Sunitinib for Patients With Renal Cell Carcinoma. (2015). Clinical Genitourinary Cancer.

- Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). Therapeutics and Clinical Risk Management.

- The relationship between sunitinib exposure and both efficacy and toxicity in real-world patients with renal cell carcinoma. (2020). British Journal of Clinical Pharmacology.

- Biomarkers to predict response to sunitinib therapy and prognosis in metastatic renal cell cancer. (2011). Cancer Science.

- Development of a quantitative method for sunitinib N-oxide using LC-MS/MS. (2021). Semantic Scholar.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Assessment of Sunitinib-Induced Toxicities and Clinical Outcomes Based on Therapeutic Drug Monitoring of Sunitinib for Patients With Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.unpad.ac.id [journals.unpad.ac.id]

- 5. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 6. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Biomarkers to predict response to sunitinib therapy and prognosis in metastatic renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Population Pharmacokinetics of Sunitinib and its Active Metabolite SU012662 in Pediatric Patients with Gastrointestinal Stromal Tumors or Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Variations in serum concentrations of sunitinib and its metabolites in patients receiving long-term sunitinib treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioanalytical method for the quantification of sunitinib and its n-desethyl metabolite SU12662 in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.eur.nl [pure.eur.nl]

- 17. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Quantification of sunitinib in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of Sunitinib N-oxide from Biological Samples

<

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals involved in the discovery, isolation, and characterization of Sunitinib N-oxide, a notable metabolite of the multi-targeted tyrosine kinase inhibitor, Sunitinib. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind critical experimental choices, ensuring a robust and scientifically sound approach.

Introduction: The Significance of Sunitinib Metabolism